molecular formula C16H13BrF2N2O2 B2726086 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1904359-00-7

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2726086
CAS No.: 1904359-00-7
M. Wt: 383.193
InChI Key: DMDNPGOZSZTZID-UHFFFAOYSA-N
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Description

“(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone” is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone)” typically involves multiple steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Bromopyridine Introduction: The bromopyridine moiety can be introduced via nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the bromopyridine and difluorophenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: The bromopyridine moiety is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Biological Probes: Could be used in the design of probes for biological imaging or assays.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Manufacturing:

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromopyridin-2-yl)(3,4-difluorophenyl)methanone
  • (3-((3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone)

Uniqueness

The presence of the bromopyridine moiety and the difluorophenyl group in “(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone)” may confer unique chemical and biological properties, such as increased reactivity or specific binding affinity to biological targets.

Properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF2N2O2/c17-12-2-1-6-20-15(12)23-11-5-7-21(9-11)16(22)10-3-4-13(18)14(19)8-10/h1-4,6,8,11H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDNPGOZSZTZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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